1,1'-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt
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Overview
Description
1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidylamino group, a sulphonyl group, and ethanesulphonic acid moieties. It is commonly used in research due to its specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-chloropyrimidine to form the intermediate 4-((2-pyrimidylamino)sulphonyl)aniline. This intermediate is then reacted with ethanesulphonic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, disodium salt
- 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, monosodium salt
Uniqueness
Compared to similar compounds, 1,1’-((4-((2-Pyrimidylamino)sulphonyl)phenyl)imino)bis(ethanesulphonic) acid, trisodium salt is unique due to its specific trisodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability .
Properties
CAS No. |
85926-97-2 |
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Molecular Formula |
C14H18N4Na3O8S3+3 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
trisodium;1-[4-(pyrimidin-2-ylsulfamoyl)-N-(1-sulfoethyl)anilino]ethanesulfonic acid |
InChI |
InChI=1S/C14H18N4O8S3.3Na/c1-10(28(21,22)23)18(11(2)29(24,25)26)12-4-6-13(7-5-12)27(19,20)17-14-15-8-3-9-16-14;;;/h3-11H,1-2H3,(H,15,16,17)(H,21,22,23)(H,24,25,26);;;/q;3*+1 |
InChI Key |
IZAODBNVTPTQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C(C)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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